Home > Products > Screening Compounds P11400 > 4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid
4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid - 1087792-62-8

4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid

Catalog Number: EVT-1807698
CAS Number: 1087792-62-8
Molecular Formula: C10H13NO5S
Molecular Weight: 259.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Benzoic acid, 4-[[(2-Hydroxyethyl)amino]carbonyl]-, methyl ester []

Compound Description: This compound features a methyl ester group and a (2-hydroxyethyl)amino carbonyl group at the para position of the benzene ring. The study investigated its pharmacokinetics in rats after intravenous and oral administration, revealing rapid distribution in rat plasma with an absolute bioavailability of 34.5%. []

2. 2-(4-((2-(Carboxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid []

Compound Description: This compound consists of two benzoic acid groups linked by a 1,2,3-triazole ring and a methyleneoxy bridge. This compound was employed as a ligand to synthesize oxovanadium(V) complexes and evaluate their antimicrobial activities. []

3. 4-{[2-(methoxycarbonyl)pyrrolidin-1-yl]methyl}benzoic acid []

Compound Description: This compound contains a pyrrolidine ring with a methoxycarbonyl substituent linked to the benzoic acid moiety through a methylene bridge. This compound was used to synthesize Cu(II) Schiff base complexes and investigate their bactericidal activity. []

4. 2,3,4,6-Tetra-O-acetyl-1-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-β-D-glucopyranose []

Compound Description: This compound comprises a glucopyranose ring linked to a 1,2,3-triazole ring, which is further substituted with a 2-hydroxyethyl group. This compound serves as a precursor for synthesizing various esters by reacting with aliphatic, aromatic, and amino acids. []

5. 4-[(2-hydroxy-4-pentadecyl-benzylidene)amino]benzoic acid methyl ester []

Compound Description: This compound features a Schiff base formed by the condensation of a substituted benzaldehyde with 4-aminobenzoic acid methyl ester. The presence of a long alkyl chain (pentadecyl) is notable in this compound. []

6. (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester []

Compound Description: This chiral compound consists of a methyl anthranilate moiety linked to a phthaloyl-protected alanine through an amide bond. The study focused on its synthesis, characterization, DFT studies, and in silico drug-target profiling, suggesting its potential as an antibacterial agent. []

7. 4-[2-(Methylphenyl)ethynyl]benzoic acid []

Compound Description: This compound features a methylphenyl group attached to the benzoic acid moiety through an ethynyl bridge. The study investigated its solid-state circular dichroism (CD) properties upon complexation with various amines. []

8. Sulfasalazine Impurity (2-hydroxy-5-[N-(4-{[4 -pyridine- 2 - ylsulfamoyl phenyl]sulfamoyl}phenyl)diazen-1-yl]) benzoic acid []

Compound Description: This complex molecule consists of a salicylic acid moiety linked to a sulfapyridine group through a diazo bond and a sulfamoyl bridge. This compound was evaluated for its mutagenic potential using the Bacterial Reverse Mutation Assay. []

9. 4-(2-Chloroacetamido)benzoic acid []

Compound Description: This compound bears a chloroacetamido group at the para position of the benzoic acid. It served as a central scaffold for synthesizing various esters, amides, and imidazole derivatives to investigate their local anesthetic activity. []

10. 2-[4-Hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid []

Compound Description: This compound features a benzoic acid moiety connected to a phenol ring via an azo linkage. The phenol ring is further substituted with a 2-hydroxyethylimino methyl group. This compound acted as a ligand for synthesizing organotin(IV) complexes and evaluating their antibacterial activity. []

11. tert-Butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate []

Compound Description: This compound features a piperidine ring with a tert-butoxycarbonyl protecting group, a 2-hydroxyethyl substituent, and a pyrrolidinyl group. This compound serves as a crucial intermediate in synthesizing novel antiarteriosclerotic agents. []

12. 4-((2-methyl-1-hydroxy naphthalene-1-yl) diazenyl) benzoic acid []

Compound Description: This compound is an azo dye containing a naphthalene ring system linked to a benzoic acid moiety through a diazenyl group. The study focused on its photocatalytic degradation using ZnO and modified ZnO. []

13. Benzoic acid 4−octyloxy 4−|(2−Methyl butyloxy) carbonyl| phenylester []

Compound Description: This compound is a room temperature ferroelectric liquid crystal with a long alkyl chain (octyloxy) and a (2-methyl butyloxy) carbonyl group attached to the benzoic acid core. []

14. 2-[4-Hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid []

Compound Description: This compound consists of a poly(vinylpyridine) backbone with metal oxide (TiO2 or ZnO) nanoparticles incorporated. These composite materials were designed for the photocatalytic degradation of pollutants such as Methyl Orange and Benzoic Acid. []

15. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate []

Compound Description: This compound consists of a benzoate ester linked to a propanamide chain, which is further substituted with a bulky (2,4,4-trimethylpentan-2-yl)phenoxy group. The study identified it as a potent dual inhibitor of malate dehydrogenase 1 and 2 (MDH1/2), demonstrating significant antitumor efficacy in vivo. []

16. 2-[(2-oxo-thiazolidine-3-carbonyl)sulfamoyl]-methy-benzoic acid methyl ester []

Compound Description: This compound comprises a benzoic acid methyl ester with a sulfamoyl group at the ortho position. The sulfamoyl moiety is further linked to a thiazolidine ring bearing a carbonyl group. The study determined its crystal structure. []

17. 2-hydroxy-4-[(2-hydroxybenzylidene)amino]benzoic acid []

Compound Description: This compound exists in a zwitterionic form, with the H atom from the phenol group transferred to the imine nitrogen. It forms a six-membered hydrogen-bonded ring due to the strong intramolecular N–H···O hydrogen bond. []

18. 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid []

Compound Description: This compound acts as a novel, uncompetitive inhibitor of ERAP2, binding near its catalytic center. Interestingly, it activates ERAP1 by binding to an allosteric site. []

19. Methyl(S)-3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoate []

Compound Description: This compound is a benzoic acid derivative with a methyl ester group and a long alkyl chain containing two hydroxyl groups. This natural product was isolated from the endophytic fungus Aspergillus versicolor. []

20. 4-hydroxy-2-methyl-N-2-pyridinyl-2H-1,2,-benzothiazine-3-carboxamide 1,1-dioxide []

Compound Description: This compound is a non-steroidal anti-inflammatory drug (NSAID) known as piroxicam. It was used to form a cocrystal with benzoic acid to improve its solubility and bioavailability. []

21. 4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-[4-14C]quinolin-2(1H)-one (XEN-D0401) []

Compound Description: This compound is a novel BK channel activator synthesized using a multi-step radiosynthesis approach. The target molecule contains a quinolinone core with a radiolabeled carbon atom. []

22. 5-(N-(4-((4-ethylbenzyl)thio)phenyl)sulfamoyl)-2-methyl benzoic acid (CP-778 875) []

Compound Description: This compound is a subtype-selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), studied for its potential to treat dyslipidemia and type 2 diabetes mellitus. The study investigates its pharmacokinetic interaction with atorvastatin. []

23. N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556) []

Compound Description: This compound acts as a potent and selective acid pump antagonist, exhibiting potential for treating gastroesophageal reflux disease (GERD). It demonstrates a rapid onset of action and greater potency compared to existing treatments. []

24. methylbenzoic acid 4- (2-dimethylamino-ethyl-1-cyclohexen-yl) phenyl ester []

Compound Description: This compound contains a cyclohexene ring with a dimethylaminoethyl substituent, connected to a methyl benzoate moiety through a phenyl ester linkage. It is primarily used as a reference standard in determining impurities in pharmaceutical formulations. []

25. (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoic acid []

Compound Description: This heteroarotinoid compound exhibits potential in treating skin disorders and various cancers. Its synthesis involves a multi-step procedure, including a Wittig reaction. []

26. 4-[2-(1-Piperidinyl)ethoxy]benzoic acid hydrochloride []

Compound Description: This compound features a piperidine ring linked to the benzoic acid moiety through an ethoxy bridge. The synthesis involves a multistep procedure starting from methyl 4-hydroxybenzoate. []

27. Rutin acylated derivatives []

Compound Description: These derivatives are modified forms of rutin (a flavonoid) where benzoic acid, methyl benzoate, or vinyl benzoate are attached to the rhamnose or glucose moieties of rutin. These modifications enhance the lipophilicity, antioxidant activity, and antiproliferative capacity of rutin. []

28. Polymeric trimethyltin(IV) and tetranuclear dibutyltin(IV) complexes with azo-carboxylates []

Compound Description: These complexes incorporate azo-carboxylate ligands derived from amino benzoic acids and naphthols, forming polymeric or tetranuclear structures with tin metal centers. These complexes were characterized using spectroscopic techniques and X-ray crystallography. []

29. 2-Halo-5-(sulfamoyl)benzoic acids []

Compound Description: These compounds serve as key intermediates in synthesizing GSK2981278A, a RORγ inverse agonist for treating psoriasis. These intermediates undergo a crucial nucleophilic aromatic substitution reaction with (tetrahydro-2H-pyran-4-yl)methanol. []

30. 4-(3,4,5-Trimethoxyphenoxy)benzoic acid and its methyl derivatives []

Compound Description: These compounds, especially 4-(3,4,5-trimethoxyphenoxy)benzoic acid and its methyl ester derivative, exhibit selective anti-proliferative and cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-468). They induce cell cycle arrest at G2/M and apoptosis in these cells. []

31. 1,3,6,8-tetrakis(p-benzoic acid)pyrene (H4TBAPy) []

Compound Description: This compound is a pyrene derivative with four benzoic acid groups attached at specific positions. It was encapsulated into a lanthanide-organic framework material (Eu-MCTCA) to create a composite material with color-tunable and white light emission. []

32. 3,5-Dinitro-4-methoxyamino-benzoic acid derivatives []

Compound Description: These derivatives are synthesized by coupling reactions of 3,5-dinitro-4-methoxyamino-benzoic acid with various amines. They exhibit antimicrobial activity against both planktonic and biofilm-embedded bacteria and fungi. Some derivatives also demonstrate anti-proliferative activity against HCT8 cells, inducing apoptosis and cell cycle arrest. []

33. 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium chloride hydrochloride (thiamine hydrochloride or vitamin B1 hydrochloride) []

Compound Description: This organic salt is a well-known essential nutrient (vitamin B1). The study investigated its inhibitory effect on the acid corrosion of copper in nitric acid solutions, revealing its potential as a green corrosion inhibitor. []

34. 4-[2-(5-nitro)imidazolyl]benzoic acid []

Compound Description: This compound features a nitroimidazole group attached to the benzoic acid moiety. It serves as a key building block for synthesizing a series of N-methylamino acids and peptides designed to possess potential biological activities. []

35. 1,4-dihydro-2,6-dimethyl-4-(2-trifluoromethylphenyl)-3,5-pyridinedicarboxylic acid diethyl ester []

Compound Description: This antihypertensive drug undergoes extensive metabolism in various species, including aromatization, hydrolysis of ester groups, and oxidation of methyl and ethyl groups. The study investigated its absorption, distribution, metabolism, and excretion (ADME) profile. []

36. 2-Hydroxyethyl methacrylate (HEMA) copolymers modified with 9-anthracenecarboxylic acid (9-ACA) []

Compound Description: These copolymers are synthesized by copolymerizing HEMA with various methacrylate and acrylate monomers, followed by modification with 9-ACA. This modification introduces anthracene groups into the polymer side chains, altering the polymer's properties. []

37. Methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones []

Compound Description: These compounds are synthesized by reacting methyl 2-hydroxy-2-methoxyacetate with various N-substituted ethanolamines. Depending on the reaction conditions, the reaction yields either acyclic aminoacetates or cyclic oxazinones. []

38. Spiro[piperidine-4, 2'-(1', 2', 3', 4'-tetrahydroquinazolin)]-4'-ones []

Compound Description: These compounds consist of a spirocyclic system comprising a piperidine ring fused with a tetrahydroquinazolinone ring. Attempts to acylate these compounds led to unexpected rearrangement products instead of the desired acyl derivatives. []

Properties

CAS Number

1087792-62-8

Product Name

4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid

IUPAC Name

4-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

InChI

InChI=1S/C10H13NO5S/c1-11(6-7-12)17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12H,6-7H2,1H3,(H,13,14)

InChI Key

ILBYWGZPGJHUOQ-UHFFFAOYSA-N

SMILES

CN(CCO)S(=O)(=O)C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC=C(C=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.